Ácido 1-(terc-butoxicarbonil)-1H-indazol-5-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

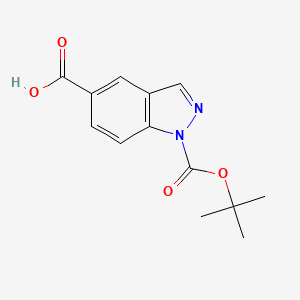

1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.265. The purity is usually 95%.

BenchChem offers high-quality 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Bioconjugación y Etiquetado

Los investigadores emplean ácido 1-(terc-butoxicarbonil)-1H-indazol-5-carboxílico en reacciones de bioconjugación. Al unirlo a proteínas, péptidos u otras biomoléculas, pueden introducir grupos funcionales específicos. Estas biomoléculas modificadas se utilizan luego para la administración dirigida de fármacos, la obtención de imágenes o el diagnóstico.

En resumen, el ácido 1-(terc-butoxicarbonil)-1H-indazol-5-carboxílico juega un papel fundamental en diversos esfuerzos científicos, desde la síntesis de péptidos hasta el desarrollo de fármacos y más allá. Su versatilidad y propiedades únicas continúan inspirando la investigación innovadora en múltiples disciplinas . ¡Si tiene alguna otra pregunta o necesita información adicional, no dude en preguntar!

Mecanismo De Acción

Target of Action

Related compounds have been shown to interact with enzymes such as indoleamine-2,3-dioxygenase 1 (ido1) and dna polymerase gamma . These enzymes play crucial roles in various biological processes, including immune response and DNA replication, respectively.

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis for the protection of amino groups . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The deprotection of the boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, has been reported . This process involves the use of oxalyl chloride in methanol and takes place under room temperature conditions .

Pharmacokinetics

The boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , which could potentially influence the compound’s bioavailability.

Result of Action

The removal of the boc group has been applied to a hybrid, medicinally active compound fc1, which is a novel dual inhibitor of ido1 and dna pol gamma .

Action Environment

The action environment of 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid can be influenced by various factors. For instance, the deprotection of the Boc group takes place under room temperature conditions . . These properties could potentially influence the compound’s action, efficacy, and stability.

Actividad Biológica

1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid (CAS No. 885954-14-3) is a compound of significant interest in medicinal chemistry and biological research due to its structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid features an indazole ring system, which is known for its diverse biological activities. The tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it suitable for various biological assays.

The biological activity of 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The indazole structure allows for the formation of hydrogen bonds and potential covalent interactions with proteins, which can lead to modulation of enzyme activities.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit various enzymes by binding to their active sites or allosteric sites, altering their functionality.

- Protein Interactions: It can interact with proteins involved in signaling pathways, potentially affecting cellular responses.

Anticancer Activity

Recent studies have indicated that indazole derivatives exhibit anticancer properties. For instance, compounds similar to 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid have been shown to inhibit cancer cell proliferation in vitro.

Case Study:

A study evaluated the cytotoxic effects of indazole derivatives on human cancer cell lines, demonstrating that these compounds induce apoptosis through the activation of caspase pathways. The findings suggest that modifications in the indazole structure can enhance anticancer activity .

Anti-inflammatory Effects

Indazole derivatives have also been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Research Findings:

In a model of acute inflammation, administration of an indazole derivative significantly reduced edema and inflammatory cell infiltration, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis of Biological Activity

To better understand the activity of 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid, a comparison with other indazole derivatives is essential.

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| 1-(Tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid | Moderate | Moderate | Enzyme inhibition, protein interaction |

| 1-Methyl-5-bromo-1H-indazole | High | Low | Apoptosis induction |

| Indazole-3-carboxylic acid | Low | Moderate | Cytokine inhibition |

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-5-4-8(11(16)17)6-9(10)7-14-15/h4-7H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQRJONGMRONKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)O)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.